9-Chloro-2-methoxy-4-nitroacridine 9-Chloro-2-methoxy-4-nitroacridine
Brand Name: Vulcanchem
CAS No.: 71353-18-9
VCID: VC8183606
InChI: InChI=1S/C14H9ClN2O3/c1-20-8-6-10-13(15)9-4-2-3-5-11(9)16-14(10)12(7-8)17(18)19/h2-7H,1H3
SMILES: COC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)[N+](=O)[O-])Cl
Molecular Formula: C14H9ClN2O3
Molecular Weight: 288.68 g/mol

9-Chloro-2-methoxy-4-nitroacridine

CAS No.: 71353-18-9

Cat. No.: VC8183606

Molecular Formula: C14H9ClN2O3

Molecular Weight: 288.68 g/mol

* For research use only. Not for human or veterinary use.

9-Chloro-2-methoxy-4-nitroacridine - 71353-18-9

Specification

CAS No. 71353-18-9
Molecular Formula C14H9ClN2O3
Molecular Weight 288.68 g/mol
IUPAC Name 9-chloro-2-methoxy-4-nitroacridine
Standard InChI InChI=1S/C14H9ClN2O3/c1-20-8-6-10-13(15)9-4-2-3-5-11(9)16-14(10)12(7-8)17(18)19/h2-7H,1H3
Standard InChI Key BILPRAMYWNBNCE-UHFFFAOYSA-N
SMILES COC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)[N+](=O)[O-])Cl
Canonical SMILES COC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 9-chloro-2-methoxy-4-nitroacridine, and its structural configuration is defined by the following identifiers:

  • SMILES: COC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)[N+](=O)[O-])Cl

  • InChIKey: BILPRAMYWNBNCE-UHFFFAOYSA-N

The acridine backbone consists of three fused benzene rings, with substituents influencing its electronic properties. The nitro group at position 4 introduces electron-withdrawing effects, while the methoxy group at position 2 contributes electron-donating resonance, creating a polarized system.

PropertyValue/DescriptionSource
SolubilityLow in water; soluble in DMSO, NMPInferred
StabilityStable under inert conditions
ReactivitySusceptible to reduction (nitro→amino)

Synthesis and Modification

Synthetic Routes

The synthesis of 9-Chloro-2-methoxy-4-nitroacridine typically involves sequential functionalization of the acridine core:

  • Nitration: Introduction of the nitro group at position 4 using a mixture of concentrated nitric and sulfuric acids.

  • Chlorination: Electrophilic substitution at position 9 with chlorine donors (e.g., Cl2\text{Cl}_2, SOCl2\text{SOCl}_2).

  • Methoxylation: Alkylation or nucleophilic substitution to install the methoxy group at position 2.

A representative reaction is:

AcridineHNO3/H2SO4Nitration4-NitroacridineCl2Chlorination9-Chloro-4-nitroacridineCH3OHMethoxylationTarget Compound\text{Acridine} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{Nitration}} 4\text{-Nitroacridine} \xrightarrow[\text{Cl}_2]{\text{Chlorination}} 9\text{-Chloro-4-nitroacridine} \xrightarrow[\text{CH}_3\text{OH}]{\text{Methoxylation}} \text{Target Compound}

Derivative Formation

The compound serves as a precursor for further modifications:

  • Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling access to aminocridine derivatives with enhanced biological activity.

  • Sulfonation: Reaction with p-toluenesulfonylhydrazine yields hydrazino derivatives, which are intermediates in anticancer drug development.

Applications in Research and Industry

Materials Science

The electron-deficient nitro group and electron-rich methoxy group create a push-pull system, making the compound a candidate for nonlinear optical (NLO) materials. Theoretical studies on related nitroacridines predict significant hyperpolarizability values (β\beta), essential for second-harmonic generation .

Future Directions

Biological Evaluation

In vitro and in vivo studies are needed to elucidate its anticancer mechanism and metabolic pathways. Preliminary work on structurally similar compounds indicates hepatic metabolism via cytochrome P450 enzymes, potentially yielding reactive intermediates .

Computational Modeling

Density functional theory (DFT) simulations could optimize its electronic structure for NLO applications. Comparative studies with 2-methoxy-4-nitroaniline (a known NLO material) may reveal design principles for improved performance .

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